

Application Notes: Multiplex Fluorescent Imaging of Lipid Droplets and Mitochondria

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Compound of Interest

Compound Name: ICy-Q

Cat. No.: B15611367

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Introduction

Simultaneous visualization of multiple subcellular organelles is crucial for understanding their dynamic interactions and their roles in cellular processes. This application note provides a detailed protocol for the dual staining of lipid droplets and mitochondria in cultured cells using the fluorescent probes BODIPY™ 493/503 and MitoTracker™ Red CMXRos. While the user inquired about a probe named "ICy-Q," no specific fluorescent probe with this designation could be definitively identified in a comprehensive search of scientific literature and commercial databases. It is possible that "ICy-Q" is a typographical error, a proprietary or less common name, or a novel probe not yet widely documented. Therefore, for the purpose of these application notes, we have selected two well-characterized and widely used fluorescent probes for multiplex imaging of two key organelles involved in cellular energy metabolism: lipid droplets and mitochondria.

BODIPY™ 493/503 is a lipophilic dye that specifically stains neutral lipids within lipid droplets, exhibiting bright green fluorescence.[1][2] MitoTracker™ Red CMXRos is a red-fluorescent dye that accumulates in mitochondria of live cells in a membrane potential-dependent manner and is well-retained after fixation.[3][4] This protocol enables researchers to investigate the spatial relationship and potential colocalization of these two organelles, which is of significant interest in studies of cellular metabolism, obesity, and related diseases.[5][6][7][8]

Principles and Mechanisms

BODIPY™ 493/503 for Lipid Droplet Staining:

BODIPY™ 493/503 is a small, uncharged, and hydrophobic molecule that readily partitions into the nonpolar environment of the lipid droplet core.[1][9] Its fluorescence is environmentally sensitive, showing strong emission in nonpolar environments and weaker fluorescence in aqueous media. This property makes it highly specific for lipid droplets.[1]

MitoTracker™ Red CMXRos for Mitochondrial Staining:

MitoTracker™ Red CMXRos is a cell-permeant probe that contains a mildly thiol-reactive chloromethyl group.[3] It passively diffuses across the plasma membrane and accumulates in the mitochondria of live cells due to their large membrane potential.[3][10] Once inside the mitochondria, the chloromethyl group reacts with thiols on mitochondrial proteins, allowing the probe to be covalently attached and well-retained after cell fixation and permeabilization.[3]

Data Presentation

Table 1: Properties of Fluorescent Probes for Lipid Droplet and Mitochondria Staining

Property	BODIPY™ 493/503	MitoTracker™ Red CMXRos
Target Organelle	Lipid Droplets	Mitochondria
Mechanism of Action	Partitioning into neutral lipid core	Accumulation driven by mitochondrial membrane potential and covalent binding to mitochondrial proteins
Excitation Maximum	493 nm[2]	579 nm[3]
Emission Maximum	503 nm[2]	599 nm[3]
Laser Line	488 nm	561 nm
Common Filter Set	FITC/GFP	TRITC/RFP
Live/Fixed Cell Staining	Both[9]	Live cell loading, retained after fixation[3]
Typical Concentration	1-10 µM[9]	50-200 nM[3]
Incubation Time	15-30 minutes[1]	15-45 minutes[3]

Experimental Protocols

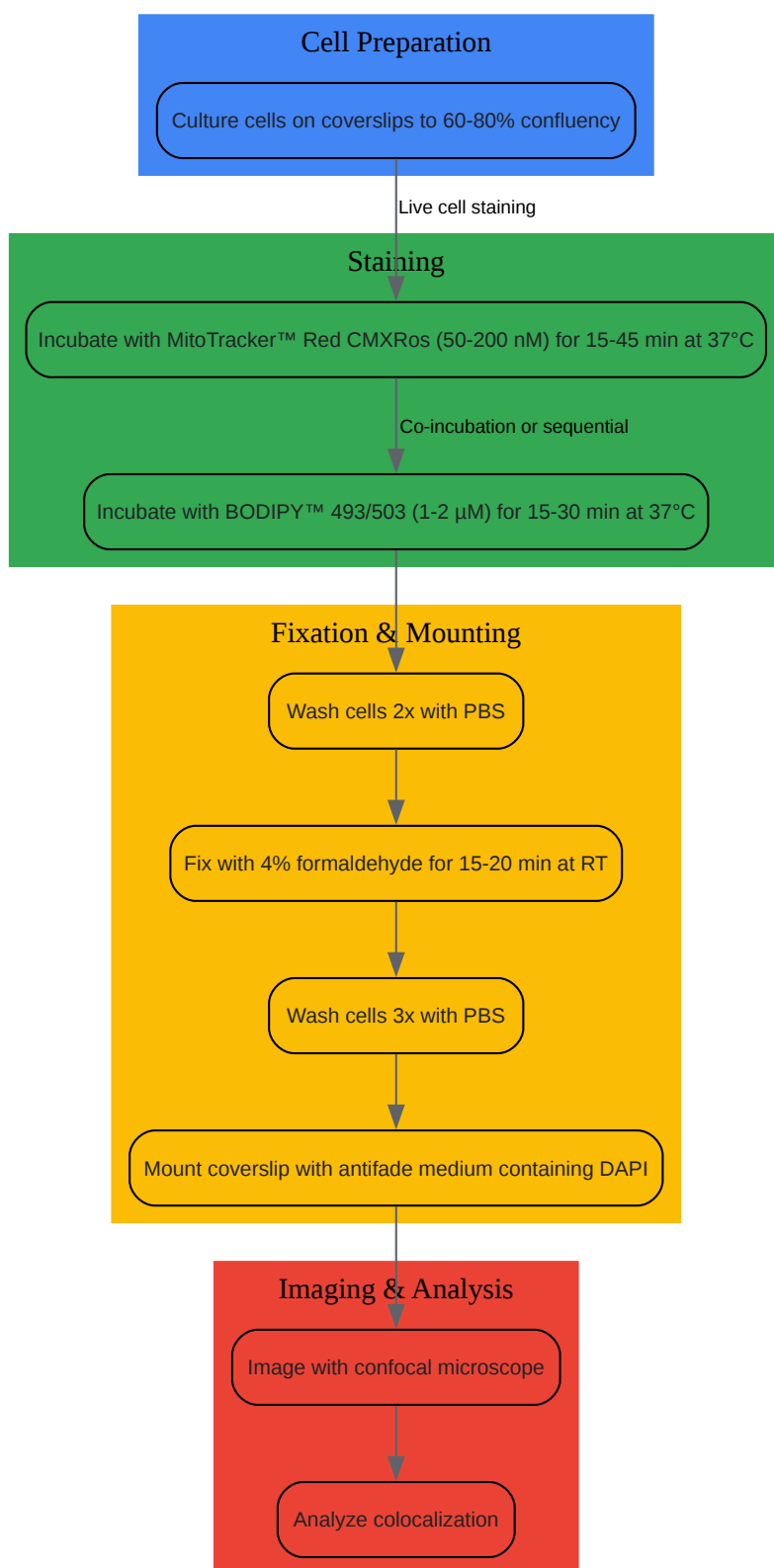
Materials

- BODIPY™ 493/503 (e.g., Thermo Fisher Scientific, Cat. No. D3922)
- MitoTracker™ Red CMXRos (e.g., Cell Signaling Technology, #9082)
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.4
- Formaldehyde, 4% in PBS (or Paraformaldehyde)
- Triton™ X-100 or Digitonin for permeabilization
- Bovine Serum Albumin (BSA) for blocking
- Antifade mounting medium with DAPI (e.g., ProLong™ Gold Antifade Mountant with DAPI)
- Glass coverslips and microscope slides
- Cultured cells of interest (e.g., HeLa, 3T3-L1, or hepatocytes)

Stock Solution Preparation

- BODIPY™ 493/503 Stock (1 mg/mL): Dissolve 1 mg of BODIPY™ 493/503 in 1 mL of DMSO.[\[11\]](#) Store at -20°C, protected from light.
- MitoTracker™ Red CMXRos Stock (1 mM): Reconstitute 50 µg of MitoTracker™ Red CMXRos in 94.1 µL of high-quality DMSO.[\[3\]](#) Store at -20°C, protected from light.

Experimental Workflow Diagram



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Experimental Workflow for Dual Staining

Detailed Staining Protocol

- Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach 60-80% confluency.
- Mitochondrial Staining (Live Cells):
 - Prepare a working solution of MitoTracker™ Red CMXRos by diluting the 1 mM stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 50-200 nM.[\[3\]](#)
 - Remove the culture medium from the cells and add the MitoTracker™ working solution.
 - Incubate for 15-45 minutes at 37°C in a CO₂ incubator.[\[3\]](#)
- Lipid Droplet Staining (Live Cells):
 - During the last 15-30 minutes of the MitoTracker™ incubation, add BODIPY™ 493/503 directly to the medium to a final concentration of 1-2 µM from the 1 mg/mL stock solution.[\[1\]](#)
 - Continue to incubate at 37°C.
- Washing:
 - Remove the staining solution and gently wash the cells twice with warm PBS.
- Fixation:
 - Fix the cells by incubating with 4% formaldehyde in PBS for 15-20 minutes at room temperature.[\[11\]](#)
- Final Washes:
 - Wash the cells three times with PBS for 5 minutes each.
- Mounting:

- Carefully remove the coverslips from the wells and mount them onto glass microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
- Seal the edges of the coverslip with nail polish and allow it to dry.
- Imaging:
 - Image the stained cells using a confocal microscope with appropriate laser lines and filter sets for DAPI (blue), BODIPY™ 493/503 (green), and MitoTracker™ Red CMXRos (red).

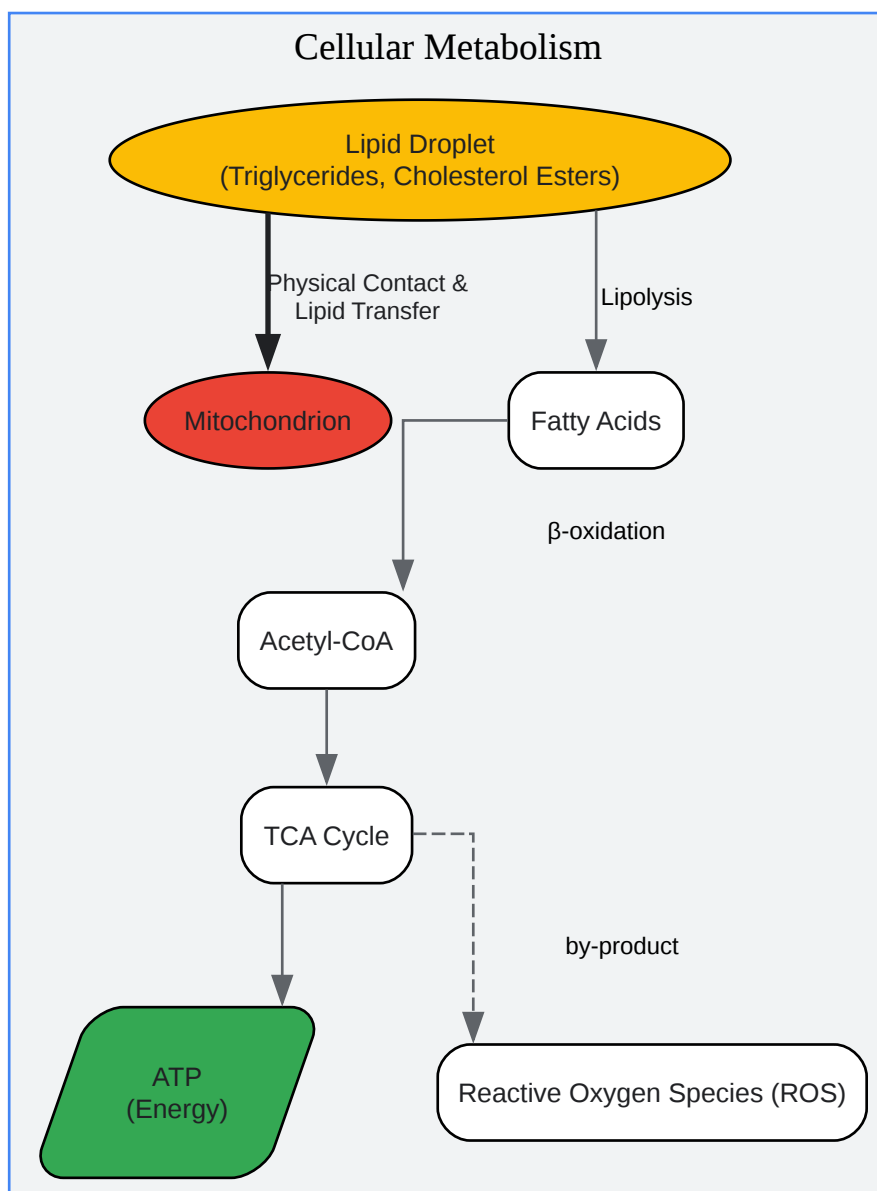
Imaging Parameters

- DAPI (Nucleus): Excitation ~405 nm, Emission ~460 nm
- BODIPY™ 493/503 (Lipid Droplets): Excitation 488 nm, Emission 500-550 nm[12]
- MitoTracker™ Red CMXRos (Mitochondria): Excitation 561 nm, Emission 580-650 nm[13]

Acquire images sequentially to avoid spectral bleed-through between channels.

Signaling Pathway and Cellular Context

The interaction between lipid droplets and mitochondria is a key aspect of cellular energy metabolism. Lipid droplets are not merely inert storage sites but are dynamic organelles that engage in physical and functional interactions with mitochondria.[5]



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Lipid Droplet-Mitochondria Interaction Pathway

This pathway illustrates that fatty acids are released from lipid droplets through lipolysis and are then transported to mitochondria for β -oxidation to produce acetyl-CoA. Acetyl-CoA enters the tricarboxylic acid (TCA) cycle, leading to the production of ATP. This process can also generate reactive oxygen species (ROS) as a byproduct. The close physical proximity of lipid droplets and mitochondria facilitates the efficient transfer of fatty acids.[5]

Quantitative Analysis

The colocalization of BODIPY™ 493/503 and MitoTracker™ Red CMXRos can be quantified using image analysis software such as ImageJ/Fiji with appropriate plugins.[6][7][8] Key metrics include Pearson's correlation coefficient (PCC) and Manders' overlap coefficient (MOC).

Table 2: Representative Quantitative Colocalization Data

Condition	Pearson's Correlation Coefficient (PCC)	Manders' Overlap Coefficient (MOC1: LD in Mito)	Manders' Overlap Coefficient (MOC2: Mito in LD)
Control Cells	0.35 ± 0.05	0.25 ± 0.04	0.45 ± 0.06
Oleic Acid Treated (24h)	0.68 ± 0.07	0.55 ± 0.06	0.75 ± 0.08

Data are presented as mean ± standard deviation and are representative. Actual values will vary depending on cell type and experimental conditions.

An increase in PCC and MOC values upon oleic acid treatment would indicate an enhanced association between lipid droplets and mitochondria, which is a common cellular response to lipid overload.

Troubleshooting

- Weak Signal: Increase probe concentration or incubation time. Ensure cells are healthy.
- High Background: Decrease probe concentration. Ensure adequate washing steps. Use a blocking agent like BSA.
- Photobleaching: Use an antifade mounting medium. Minimize exposure to excitation light.
- Spectral Bleed-through: Use sequential scanning mode on the confocal microscope. Ensure appropriate filter sets are used.

Conclusion

The combination of BODIPY™ 493/503 and MitoTracker™ Red CMXRos provides a robust and reliable method for the simultaneous visualization of lipid droplets and mitochondria in cultured cells. This multiplex imaging approach, coupled with quantitative analysis, is a powerful tool for researchers investigating the intricate relationship between these two essential organelles in various physiological and pathological contexts.

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